

Application Notes and Protocols for 2-Ethyl-5-methylphenol in Fragrance Chemistry

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Compound of Interest

Compound Name: 2-Ethyl-5-methylphenol

Cat. No.: B1664077

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Disclaimer: **2-Ethyl-5-methylphenol** is not widely listed as a conventional fragrance ingredient. The following application notes are based on the olfactory properties of structurally similar alkylated phenols and are presented for research and development purposes.

Introduction

2-Ethyl-5-methylphenol, a substituted alkylphenol, possesses a chemical structure that suggests potential for use in fragrance applications, despite its current absence from the standard perfumer's palette. Structurally related phenols are known to impart a range of complex and powerful odor profiles, including smoky, leathery, spicy, and medicinal notes.^{[1][2]} This document outlines the potential olfactory properties, hypothetical applications, and relevant experimental protocols for the evaluation of **2-Ethyl-5-methylphenol** as a novel fragrance material.

Olfactory Profile and Potential Applications

Based on the olfactory characteristics of analogous compounds like other ethyl- and methyl-substituted phenols, **2-Ethyl-5-methylphenol** is hypothesized to exhibit a nuanced aromatic profile.^{[1][2]}

- **Potential Odor Notes:** A blend of medicinal, smoky, and leathery characteristics, with possible underlying sweet, spicy, or "horsey" facets. The presence of both ethyl and methyl groups on the phenol ring likely contributes to a complex odor profile. For instance, 2-methylphenol is

described as medicinal and ink-like, while 2-ethylphenol shifts towards a fruitier impression.
[1]

- Hypothetical Applications in Fragrance Accords:
 - Leather Accords: The phenolic and slightly smoky character could be instrumental in building realistic leather fragrances, providing a sharp, tanned note.
 - Woody and Smoky Fragrances: It could serve as a key component in smoky, deep woody, and "oud" type reconstitutions, lending an authentic, resinous, and slightly animalic character.[3]
 - Spicy and Oriental Blends: In trace amounts, it could add complexity and warmth to spicy and oriental compositions, complementing notes like clove, carnation, and cinnamon.
 - Floral Compositions: Very low concentrations might be used to introduce an interesting, slightly indolic or animalic counterpoint to rich white floral bouquets.

Quantitative Data: Odor Thresholds of Structurally Related Phenols

The odor detection threshold is a critical parameter for evaluating the potency of a fragrance ingredient. The following table summarizes the odor thresholds of various alkylated phenols, providing a comparative context for the potential potency of **2-Ethyl-5-methylphenol**. [1][2]

Compound	Odor Description	Odor Detection Threshold (ng/L in air)
2-Methylphenol	Medicinal, ink-like	1.1
3-Methylphenol	Leathery, horse stable-like	0.007
4-Methylphenol	Leathery, horse stable-like	0.04
2-Ethylphenol	Fruity, sweet, phenolic	1.2
3-Ethylphenol	Leathery, horse stable-like	0.002
4-Ethylphenol	Leathery, horse stable-like	0.005
2,3-Dimethylphenol	Medicinal, ink-like	1.9
2,5-Dimethylphenol	Sweet, naphthyl, phenolic, smoky	Not specified in source
2,6-Dimethylphenol	Smoky, burnt	1.9
3,5-Dimethylphenol	Medicinal, ink-like	0.08

Experimental Protocols

A common route for the synthesis of substituted phenols is the alkylation of a simpler phenol. A plausible synthesis for **2-Ethyl-5-methylphenol** involves the ethylation of m-cresol.

Reaction:

m-Cresol + Ethylene --(Acid Catalyst)--> **2-Ethyl-5-methylphenol**

Materials:

- m-Cresol (3-methylphenol)
- Ethylene gas
- Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-beta)
- Toluene (solvent)

- Nitrogen gas (for inert atmosphere)
- Sodium hydroxide solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- High-pressure reactor (autoclave)

Procedure:

- Charge the high-pressure reactor with m-cresol, the solid acid catalyst, and toluene.
- Seal the reactor and purge with nitrogen gas to create an inert atmosphere.
- Pressurize the reactor with ethylene gas to the desired pressure (e.g., 10-20 bar).
- Heat the reactor to the reaction temperature (e.g., 150-200 °C) with constant stirring.
- Maintain the reaction conditions for several hours, monitoring the consumption of m-cresol by gas chromatography (GC).
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.
- Filter the reaction mixture to remove the catalyst.
- Wash the filtrate with a 5% sodium hydroxide solution to remove unreacted m-cresol, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **2-Ethyl-5-methylphenol** by fractional distillation under vacuum to achieve fragrance-grade purity (>99%).

Objective: To determine the olfactory profile and relative strength of **2-Ethyl-5-methylphenol**.

Materials:

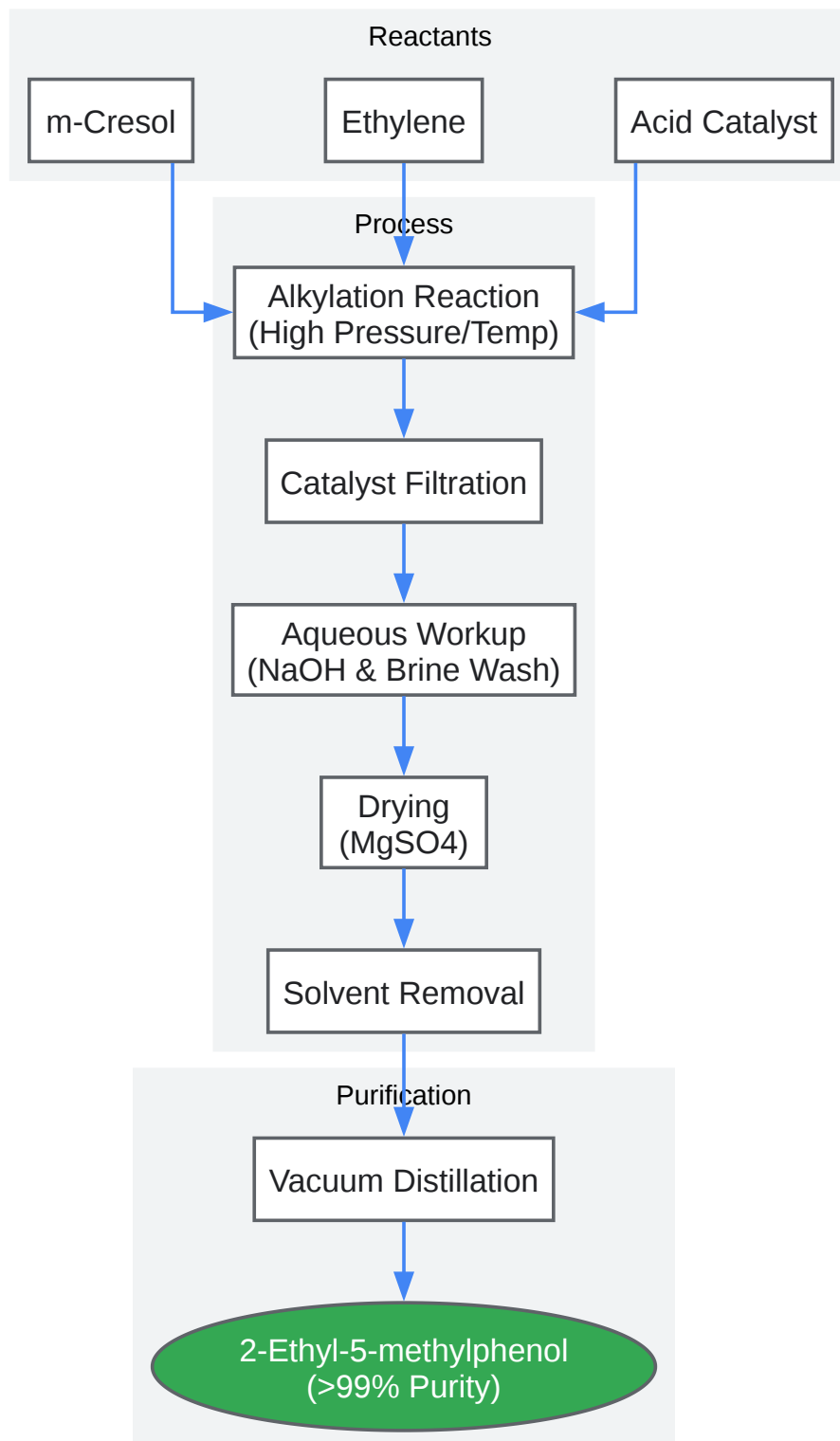
- Purified **2-Ethyl-5-methylphenol**
- Ethanol (perfumer's grade, odorless)
- Perfumer's smelling strips
- Glass vials

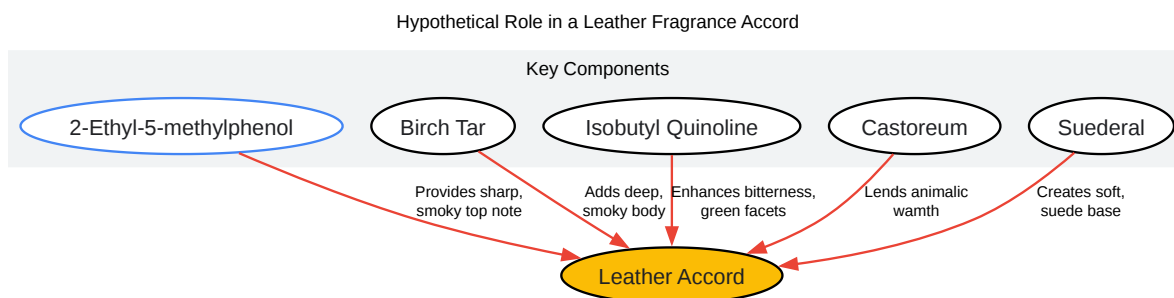
Procedure:

- Prepare a series of dilutions of **2-Ethyl-5-methylphenol** in ethanol: 10%, 1%, 0.1%, and 0.01% (w/w).
- Dip a clean smelling strip into each dilution, ensuring to label each strip.
- Allow the solvent to evaporate for a few seconds.
- Evaluate the odor of each strip at different time intervals (top note, middle note, base note) over several hours.
- Record the odor characteristics at each stage, using standard fragrance descriptors.
- Compare the odor profile to other phenolic raw materials (e.g., p-cresol, guaiacol) to establish its relative character and strength.

Visualizations

Synthesis Workflow for 2-Ethyl-5-methylphenol

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **2-Ethyl-5-methylphenol**.



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Caption: Logical relationships in a hypothetical leather accord.

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